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Compound of Interest

Compound Name: 6-Ethylpicolinic acid

Cat. No.: B1339019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Ethylpicolinic acid, a substituted pyridine carboxylic acid, is a compound of interest in

medicinal chemistry and materials science. This technical guide provides a comprehensive

overview of its chemical properties, including its physicochemical characteristics, predicted

spectral data, and potential biological activities. The information presented herein is intended to

serve as a valuable resource for researchers and professionals engaged in the study and

application of picolinic acid derivatives.

Chemical and Physical Properties
6-Ethylpicolinic acid, also known as 6-ethyl-2-pyridinecarboxylic acid, possesses the

chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its chemical structure

consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and an ethyl

group at the 6-position. The physicochemical properties of 6-Ethylpicolinic acid are

summarized in the table below. It is important to note that while the melting point has been

experimentally determined, the boiling point, density, and pKa values are predicted based on

computational models.
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Property Value Source

CAS Number 4080-48-2 --INVALID-LINK--

Molecular Formula C₈H₉NO₂ --INVALID-LINK--

Molecular Weight 151.16 g/mol --INVALID-LINK--

Melting Point 63-64 °C --INVALID-LINK--

Boiling Point (Predicted) 293.0 ± 28.0 °C --INVALID-LINK--

Density (Predicted) 1.180 ± 0.06 g/cm³ --INVALID-LINK--

pKa (Predicted) 1.09 ± 0.50 --INVALID-LINK--

Spectral Data (Predicted)
To facilitate the identification and characterization of 6-Ethylpicolinic acid, predicted spectral

data are provided below. These predictions are generated using established computational

algorithms and can serve as a reference for experimental analysis.

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 6-Ethylpicolinic acid in a non-polar solvent would likely

exhibit the following signals: A triplet corresponding to the methyl protons of the ethyl group, a

quartet for the methylene protons of the ethyl group, and three distinct signals in the aromatic

region for the pyridine ring protons. The acidic proton of the carboxylic acid would appear as a

broad singlet at a downfield chemical shift.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.3 Triplet 3H -CH₂CH₃

~2.8 Quartet 2H -CH₂CH₃

~7.5 Doublet 1H Pyridine-H

~7.8 Triplet 1H Pyridine-H

~8.1 Doublet 1H Pyridine-H

>10 Broad Singlet 1H -COOH

¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight

carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most

downfield signal.

Chemical Shift (ppm) Assignment

~14 -CH₂CH₃

~26 -CH₂CH₃

~122 Pyridine-C

~125 Pyridine-C

~138 Pyridine-C

~149 Pyridine-C (quaternary)

~160 Pyridine-C (quaternary)

~168 -COOH

Infrared (IR) Spectroscopy (Predicted)
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The predicted IR spectrum of 6-Ethylpicolinic acid would display characteristic absorption

bands for the functional groups present. A broad O-H stretch from the carboxylic acid dimer

would be observed in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl

group would appear around 1700-1725 cm⁻¹. C-H stretching vibrations from the ethyl group

and the pyridine ring would be seen around 2850-3100 cm⁻¹.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

2850-2970 Medium C-H stretch (Alkyl)

3000-3100 Medium C-H stretch (Aromatic)

1700-1725 Strong C=O stretch (Carboxylic acid)

1580-1610 Medium
C=C and C=N stretch (Pyridine

ring)

1200-1300 Medium C-O stretch

~900 Medium O-H bend

Mass Spectrometry (Predicted Fragmentation)
In an electron ionization mass spectrum, 6-Ethylpicolinic acid (Molar Mass: 151.16) would be

expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation pathways would

likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z

106, and the loss of the ethyl group (-CH₂CH₃, 29 Da) resulting in a fragment at m/z 122.

Further fragmentation of the pyridine ring would also be observed.

m/z Proposed Fragment

151 [M]⁺

134 [M - OH]⁺

122 [M - C₂H₅]⁺

106 [M - COOH]⁺
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Experimental Protocols
While specific, detailed experimental protocols for 6-Ethylpicolinic acid are not readily

available in the public domain, the following general methodologies, adapted from procedures

for similar 6-substituted picolinic acids, can be employed.

Synthesis of 6-Ethylpicolinic Acid
A common route for the synthesis of 6-alkylpicolinic acids involves the oxidation of the

corresponding 2-alkyl-6-methylpyridine.

Reaction: Oxidation of 2-ethyl-6-methylpyridine.

Reagents and Equipment:

2-ethyl-6-methylpyridine

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

Water

Sulfuric acid (H₂SO₄)

Sodium bisulfite (NaHSO₃)

Diethyl ether or other suitable organic solvent

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Dissolve 2-ethyl-6-methylpyridine in water in a round-bottom flask.

Slowly add a solution of potassium permanganate in water to the flask while stirring.

Heat the mixture to reflux for several hours until the purple color of the permanganate

disappears.

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
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Acidify the filtrate with sulfuric acid to a pH of approximately 3-4.

If excess permanganate is present, decolorize with a small amount of sodium bisulfite.

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) multiple

times.

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent

under reduced pressure to yield the crude 6-Ethylpicolinic acid.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., water or ethanol/water).

2-Ethyl-6-methylpyridine Oxidation
(KMnO4, H2O, Heat) Filtration Acidification

(H2SO4)
Extraction

(Organic Solvent)
Purification

(Recrystallization) 6-Ethylpicolinic Acid

Click to download full resolution via product page

Figure 1. General synthesis workflow for 6-Ethylpicolinic acid.

Biological Activity and Signaling Pathways
Direct studies on the biological activity of 6-Ethylpicolinic acid are limited. However, picolinic

acid and its derivatives are known to exhibit a range of biological effects, which can provide

insights into the potential activities of the 6-ethyl analog. Picolinic acid is a known chelator of

metal ions such as zinc, iron, and chromium. This chelation activity is believed to be a key

mechanism behind some of its biological effects.

Derivatives of picolinic acid have been investigated for their potential as:

Antimicrobial agents: Some picolinic acid derivatives have shown activity against various

bacteria and fungi.

Antiviral agents: Picolinic acid itself has been reported to have antiviral properties.

Enzyme inhibitors: The picolinate scaffold is present in several drug candidates that act as

enzyme inhibitors.
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The diagram below illustrates a hypothetical signaling pathway that could be modulated by a

picolinic acid derivative, based on its known ability to chelate metal ions that are essential

cofactors for certain enzymes.
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Figure 2. Hypothetical modulation of a metalloenzyme pathway.

Conclusion
6-Ethylpicolinic acid is a pyridine derivative with potential applications in various scientific

fields. This guide has provided a summary of its known and predicted chemical properties,

along with general experimental procedures and an overview of the potential biological

activities of related compounds. The data presented here should serve as a foundational

resource for researchers and professionals working with this and similar molecules, facilitating
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further investigation and application. As with any chemical compound, appropriate safety

precautions should be taken during handling and experimentation.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 6-Ethylpicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339019#6-ethylpicolinic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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